Phenanthro(2,3-h)isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
24903-46-6 |
|---|---|
Molecular Formula |
C21H13N |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
6-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13N/c1-2-4-18-14(3-1)5-7-16-11-17-8-6-15-9-10-22-13-21(15)20(17)12-19(16)18/h1-13H |
InChI Key |
QVWJMXQQFRQGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C=CN=C5 |
Origin of Product |
United States |
Synthetic Methodologies for Phenanthro 2,3 H Isoquinoline and Its Structural Analogs
Direct Synthesis Strategies for Phenanthro(2,3-h)isoquinoline
Direct synthetic routes to the this compound core often involve the strategic formation of the fused ring system through powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Diels-Alder Reactions for Fused Ring Construction
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a potent method for constructing the foundational ring structure of this compound analogs. This pericyclic reaction typically involves the [4+2] cycloaddition of a conjugated diene and a dienophile. In the context of this compound synthesis, this can be applied to form key carbocyclic or heterocyclic rings within the larger framework. For instance, Diels-Alder reactions of 2(1H)-pyridones bearing an electron-withdrawing group with methoxy-1,3-butadienes have been utilized to create isoquinoline (B145761) derivatives. nih.gov Similarly, phenanthridone derivatives have been synthesized through Diels-Alder reactions involving 3-nitro-2(1H)-quinolones and 1,3-butadiene (B125203) derivatives. nih.gov
Multi-Step Approaches from Precursors like 1,4-Phenanthroquinone
Multi-step synthetic sequences starting from readily available precursors provide a versatile platform for the construction of the this compound scaffold. While specific syntheses commencing from 1,4-phenanthroquinone to directly yield this compound are not extensively detailed in the provided results, the principle of employing multi-step strategies is well-established for complex isoquinolines. rsc.org Such approaches would likely involve the sequential introduction of the nitrogen-containing ring onto the pre-existing phenanthrene (B1679779) framework of 1,4-phenanthroquinone through a series of reactions, potentially including condensation, cyclization, and aromatization steps.
Classical Isoquinoline and Phenanthroline Synthesis Adaptations for this compound Systems
Established methods for the synthesis of isoquinolines and phenanthrolines serve as a valuable toolbox that can be adapted to construct the more complex this compound system. These classical reactions are typically intramolecular cyclizations that form the isoquinoline nucleus.
Bischler-Napieralski Cyclization and Its Variants
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.com It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds through an electrophilic aromatic substitution mechanism. nrochemistry.comslideshare.net The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline. nrochemistry.com
For the synthesis of a this compound system, the starting material would need to be a β-phenanthrylethylamide. The electron-rich nature of the phenanthrene ring would facilitate the intramolecular electrophilic substitution required for cyclization.
| Reaction | Description | Key Reagents | Product |
| Bischler-Napieralski Reaction | Intramolecular cyclization of β-arylethylamides. nrochemistry.comwikipedia.org | POCl₃, P₂O₅ nrochemistry.comorganic-chemistry.org | 3,4-Dihydroisoquinolines nrochemistry.com |
Pictet-Gams Isoquinoline Synthesis and Its Applicability
The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that directly yields an isoquinoline from a β-hydroxy-β-phenylethylamide. researchgate.net The reaction is carried out under similar strongly dehydrating conditions, using reagents like phosphorus pentoxide. drugfuture.com The presence of the hydroxyl group allows for dehydration to occur concurrently with cyclization, leading directly to the aromatic isoquinoline ring system.
Adapting this method for this compound would require a starting material with a β-hydroxy-β-phenanthrylethylamide substructure. This approach offers the advantage of forming the fully aromatic isoquinoline moiety in a single step.
| Reaction | Description | Key Reagents | Product |
| Pictet-Gams Synthesis | Cyclization of acylated aminomethyl phenyl carbinols. drugfuture.com | P₂O₅ drugfuture.com | Isoquinolines drugfuture.com |
Pomeranz-Fritsch Cyclization Principles
The Pomeranz-Fritsch reaction provides another route to isoquinolines, typically starting from an aromatic aldehyde or ketone and an aminoacetal. wikipedia.orgquimicaorganica.org The reaction involves the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed cyclization. wikipedia.orgchemistry-reaction.comorganicreactions.org Various acids, including sulfuric acid and Lewis acids, can be employed to promote the cyclization. wikipedia.org
To apply this to the synthesis of this compound, a phenanthrene-based aldehyde or ketone would be the required starting material. The subsequent cyclization would then construct the isoquinoline ring fused to the phenanthrene core.
| Reaction | Description | Starting Materials | Key Conditions |
| Pomeranz-Fritsch Reaction | Acid-promoted synthesis of isoquinoline. wikipedia.org | Benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org | Acid catalyst (e.g., H₂SO₄). wikipedia.org |
Pictet-Spengler Reactions in Analogous Systems
The Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, is a versatile method for synthesizing tetrahydroisoquinolines. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The driving force of this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic substitution with the electron-rich aryl ring. wikipedia.orgquimicaorganica.org
While the classical Pictet-Spengler reaction typically yields tetrahydroisoquinolines, its principles can be applied to the synthesis of more complex, fused heterocyclic systems. organicreactions.org For the synthesis of a this compound system, a suitably functionalized phenanthrene-based β-ethylamine would be required as the starting material. The reaction's success is highly dependent on the nucleophilicity of the aromatic ring; electron-rich systems like indoles and pyrroles react under mild conditions, whereas less nucleophilic rings such as a phenyl group may require higher temperatures and stronger acids. wikipedia.org The versatility of the Pictet-Spengler reaction has been demonstrated in its application to solid-phase combinatorial chemistry and in the total synthesis of various natural products. wikipedia.orgnih.gov
| Starting Material Type | Carbonyl Compound | Key Feature | Resulting Core Structure |
| β-Arylethylamine | Aldehyde or Ketone | Acid-catalyzed cyclization | Tetrahydroisoquinoline |
| Tryptamine | Aldehyde | High reactivity of indole (B1671886) ring | Tetrahydro-β-carboline |
| Phenethylamine | Dimethoxymethane | Original reaction | Tetrahydroisoquinoline |
Skraup Synthesis and its Adaptations
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup, is a powerful method for the direct synthesis of quinolines. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline (B57606). wikipedia.org The reaction can be notoriously vigorous, but the inclusion of ferrous sulfate (B86663) can moderate its pace. wikipedia.org Arsenic acid can also be used as a less violent oxidizing agent than nitrobenzene. wikipedia.org
The mechanism is believed to involve the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. This is followed by cyclization and oxidation to form the quinoline ring. For the synthesis of a complex, fused system like this compound, an aminophenanthrene derivative would serve as the starting amine. Adaptations of the Skraup reaction, including microwave-assisted modifications, have been developed to improve yields and reaction conditions, even allowing for the synthesis of phenanthrolines in water. rsc.org
| Reactants | Oxidizing Agent | Key Transformation | Product |
| Aniline, Glycerol, Sulfuric Acid | Nitrobenzene or Arsenic Acid | Dehydration, Michael addition, Cyclization, Oxidation | Quinoline |
| Aniline Derivatives, Glycerol | Not specified (in microwave-assisted reaction) | "Green" synthesis in water | Quinolines |
| Nitroaniline, Glycerol | Not specified (in microwave-assisted reaction) | Formation of additional fused ring | Phenanthrolines |
Combes Synthesis for Fused Systems
The Combes quinoline synthesis, reported in 1888, provides a route to substituted quinolines through the condensation of an aniline with a β-diketone under acidic conditions. drugfuture.comwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure and dehydration to yield the quinoline product. wikipedia.orgnih.gov
This methodology is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org To construct a this compound scaffold, an aminophenanthrene would be reacted with a suitable β-diketone. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org Modified procedures using polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as catalysts and dehydrating agents have been shown to be effective. wikipedia.org
| Reactants | Catalyst | Intermediate | Product |
| Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | Schiff Base/Enamine | Substituted Quinoline |
| Primary Aryl Amine, β-Diketone | Acid | Enamine | Quinoline |
| Substituted Anilines, Trifluoromethyl-β-diketones | Polyphosphoric Ester (PPE) | Schiff Base | Regioisomeric CF₃-quinolines |
Povarov Reaction Methodologies
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene, such as an enol ether or an enamine, to produce tetrahydroquinolines. wikipedia.orgacs.org This reaction is often catalyzed by a Lewis acid, which activates the imine for the cycloaddition. wikipedia.org
The Povarov reaction is highly versatile and can be performed as a three-component reaction, making it a powerful tool in combinatorial chemistry. wikipedia.org For the synthesis of polycyclic aza-aromatics analogous to this compound, the Povarov reaction can be employed to construct the quinoline core which is then further elaborated. For instance, the reaction has been used to synthesize dibenzo[a,c]acridines and other π-expanded aza-pyrenes. rsc.org The intramolecular version of the Povarov reaction, where the aniline, aldehyde, and alkene functionalities are contained within the same molecule, offers a route to complex, fused heterocyclic systems. researchgate.net
| Components | Catalyst | Reaction Type | Initial Product |
| Aniline, Benzaldehyde, Electron-rich Alkene | Lewis Acid (e.g., BF₃, Y(OTf)₃) | [4+2] Cycloaddition | Tetrahydroquinoline |
| 2'-Alkynylbiaryl-2-carbaldehydes, Aniline | FeCl₃ | Hetero-Diels-Alder | Dibenzo[a,c]acridines |
| N-Aryl Amines, Dienophile | Oxidant | Oxidative [4+2] Cycloaddition | Polycyclic Amines |
Transition Metal-Catalyzed Synthesis
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. These methods are particularly powerful for the construction of complex aromatic and heterocyclic systems.
Rhodium(III)-Catalyzed C-H Activation and Cyclization Protocols
Rhodium(III)-catalyzed C-H activation has emerged as a robust strategy for the synthesis of isoquinoline and isoquinolone scaffolds. rsc.orgorganic-chemistry.org This approach typically involves the reaction of a substrate containing a directing group (such as a benzamide (B126) or a benzhydroxamic acid) with an alkyne or alkene. organic-chemistry.orgrsc.org The rhodium catalyst facilitates the cleavage of a C-H bond on the aromatic ring, followed by insertion of the coupling partner and subsequent cyclization to form the heterocyclic product.
This methodology allows for the construction of highly substituted isoquinolones with excellent regioselectivity. nih.gov For example, the reaction of O-pivaloyl benzhydroxamic acids with propene gas, catalyzed by a rhodium complex, yields 4-methyl-substituted dihydroisoquinolones. nih.gov The synthesis of a this compound system could be envisioned by starting with a phenanthrene-based benzamide and an appropriate alkyne. These reactions often proceed under mild conditions and exhibit a broad substrate scope. rsc.orgorganic-chemistry.org
| Substrate | Coupling Partner | Catalyst System | Product |
| Benzimidates | Allyl Carbonates | Rh(III) catalyst | Isoquinoline derivatives |
| Benzoylhydrazines | Alkynes | Rh(III) catalyst | Isoquinolones |
| O-pivaloyl benzhydroxamic acids | Propene gas | [CptRhCl₂]₂ | 4-Methyl-substituted dihydroisoquinolones |
Palladium-Catalyzed Annulations and Cascade Cyclization-Coupling Reactions
Palladium catalysis has been extensively used in the synthesis of quinolines, phenanthridinones, and related heterocyclic structures. researchgate.netnih.gov These methods often involve the annulation of an aryl halide with an alkyne, alkene, or another coupling partner. A key advantage of palladium catalysis is its ability to facilitate the formation of multiple bonds in a single operation through cascade reactions.
For instance, phenanthridinone skeletons can be constructed through the palladium-catalyzed annulation of an o-halobenzamide with an aryne. nih.gov This reaction proceeds via the formation of a palladacycle intermediate, followed by insertion of the aryne and reductive elimination to form the final product. nih.gov Similarly, quinolin-2(1H)-ones can be synthesized by the palladium-catalyzed carbonylative annulation of terminal alkynes with 2-iodoaniline (B362364) derivatives. nih.gov The synthesis of the this compound core could be achieved by employing a suitably substituted phenanthrene-based starting material in these palladium-catalyzed annulation reactions.
| Reactants | Catalyst System | Key Transformation | Product |
| 2-Iodoaniline derivatives, Terminal alkynes, CO | Pd(OAc)₂ | Carbonylative annulation | 3- and 4-substituted quinolin-2(1H)-ones |
| o-Halobenzamides, Aryne precursors | Pd(OAc)₂ | Annulation via palladacycle | Phenanthridin-6(5H)-ones |
| N-methoxy benzamides, 2,3-Allenoic acid esters | Palladium catalyst | C-H activation/annulation | 3,4-Substituted hydroisoquinolones |
Copper-Catalyzed Cyclization and Coupling Protocols
Copper-catalyzed reactions have emerged as a powerful tool for the construction of isoquinoline and related heterocyclic systems. These methods often involve C-N bond formation and subsequent cyclization cascades, providing efficient routes to complex molecules.
One notable copper-catalyzed approach involves a tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN), which serves as the nitrogen source. organic-chemistry.org This three-component [3+2+1] cyclization proceeds via a nitrogen atom transfer, leading to the formation of densely functionalized isoquinolines. The process is characterized by the complete cleavage of the C-N triple bond in acetonitrile and the formation of aromatic C-N bonds without the need for an external oxidant. organic-chemistry.org The use of copper(I) iodide (CuI) as the catalyst and sodium hydroxide (B78521) (NaOH) as the base at elevated temperatures has proven effective for this transformation. organic-chemistry.org This methodology's versatility allows for the incorporation of various functional groups on both the aryl ketone and alkyne substrates, making it a valuable tool for creating a library of substituted isoquinolines.
Another strategy involves the copper-catalyzed aerobic oxidative cyclization. For instance, a three-component reaction of tetrahydroisoquinolines, bromoketones, and electron-deficient alkenes can be achieved using a copper catalyst with air as the terminal oxidant. nih.gov This eco-friendly protocol allows for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are structurally related to the core of phenanthroindolizidine alkaloids. The reaction tolerates a variety of functional groups and proceeds under relatively mild conditions. nih.gov
Furthermore, copper-catalyzed intramolecular C-N coupling followed by condensation has been utilized in the synthesis of quinolines, which shares a common nitrogen-containing heterocyclic motif with isoquinolines. In this approach, ortho-acylanilines and alkenyl iodides are converted to multisubstituted quinolines in the presence of a copper catalyst and a suitable ligand, such as glycine. organic-chemistry.org This cascade reaction involves an intermolecular Ullmann-type C-N coupling followed by an enamine condensation. organic-chemistry.org The principles of this methodology can be conceptually extended to the synthesis of this compound precursors.
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| CuI / NaOH | 2-Bromoaryl ketones, Terminal alkynes, CH₃CN | Densely functionalized isoquinolines | Three-component [3+2+1] cyclization, N-atom transfer from acetonitrile, oxidant-free | organic-chemistry.org |
| Copper catalyst / Air | Tetrahydroisoquinolines, Bromoketones, Alkenes | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | Aerobic oxidative cyclization, Eco-friendly | nih.gov |
| Copper catalyst / Glycine | ortho-Acylanilines, Alkenyl iodides | Multisubstituted quinolines | Cascade Ullmann-type C-N coupling/enamine condensation | organic-chemistry.org |
Silver-Catalyzed Cyclization Approaches
Silver catalysts have also found application in the synthesis of nitrogen-containing heterocycles through various cyclization strategies. These reactions often proceed under mild conditions and can offer unique reactivity compared to other transition metals.
One such approach is the silver-catalyzed intermolecular tandem cyclization of nitrones with 2-azetine for the synthesis of 2,3-disubstituted quinolines. rsc.org This method involves the cleavage of a C-N bond in 2-azetine and an N-O bond in the nitrone, proceeding through a radical pathway. While this specific example leads to quinolines, the underlying principle of silver-catalyzed radical cyclization could be adapted for the construction of the isoquinoline core of this compound.
Silver-catalyzed cascade cyclization reactions have also been developed for the synthesis of furoquinolines. nih.gov These tandem acetalization and cycloisomerization reactions highlight a "nitrogen effect" where the coordination of the nitrogen atom to the silver catalyst can influence the regioselectivity of the cyclization, switching between 6-endo-dig and 5-exo-dig pathways. nih.gov This level of control is crucial in the synthesis of complex polycyclic systems.
Furthermore, silver catalysis has been employed in the oxidative fluorination of cyclopropanols to synthesize β-fluoroketones via a radical rearrangement. rsc.org Although not a direct method for isoquinoline synthesis, it demonstrates the ability of silver to catalyze radical processes that could be harnessed in the construction of functionalized precursors for this compound.
| Catalyst | Reactants | Product Type | Key Features | Reference |
| Silver catalyst | Nitrones, 2-Azetine | 2,3-Disubstituted quinolines | Intermolecular tandem cyclization, Radical pathway | rsc.org |
| AgOTf | Alkynones, Alcohols | Furoquinolines | Tandem acetalization and cycloisomerization, "Nitrogen effect" on regioselectivity | nih.gov |
| Ag(I) catalyst | Cyclopropanols | β-Fluoroketones | Oxidative fluorination, Radical rearrangement | rsc.org |
Nickel(II)-Catalyzed Methods
Nickel-catalyzed reactions have provided efficient pathways for the synthesis of various nitrogen-containing heterocycles, including isoquinoline derivatives. These methods often involve cycloaddition or cyclization strategies.
A notable example is the nickel(0)-catalyzed [2+2+2] cycloaddition of diynes and 3,4-pyridynes to produce isoquinolines. nih.gov This transition metal-catalyzed reaction represents a novel approach to constructing the isoquinoline skeleton. The use of a nickel(0) catalyst facilitates the assembly of the heterocyclic ring system in good yields. nih.gov
Furthermore, a nickel-catalyzed cyclization strategy using an inexpensive and stable Ni-catalyst/Zn system has been developed for the synthesis of pyrrolo/indoloquinolines and indolo[2,1-a]isoquinolines. nih.gov This one-pot method involves successive C-C and C-N bond formations, providing a straightforward entry to these complex heterocyclic systems. The principles of this catalytic system could be applied to the synthesis of this compound and its analogs.
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Nickel(0) catalyst | Diynes, 3,4-Pyridynes | Isoquinolines | [2+2+2] Cycloaddition | nih.gov |
| Ni-catalyst / Zn | - | Pyrrolo/indoloquinolines, Indolo[2,1-a]isoquinolines | One-pot successive C-C and C-N bond formation | nih.gov |
Advanced Synthetic Strategies
Beyond classical metal-catalyzed cyclizations, more advanced and intricate strategies have been developed for the synthesis of complex this compound analogs, particularly the phenanthroindolizidine alkaloids.
Total Synthesis Approaches to Phenanthroindolizidine Alkaloids as Complex Analogs
The total synthesis of phenanthroindolizidine alkaloids such as (±)-antofine and (±)-deoxypergularinine has been achieved through multi-step sequences that often feature key ring-forming reactions. nih.govunc.edu A common strategy involves the initial construction of a substituted phenanthrene core, which is then elaborated to include the indolizidine moiety.
One approach begins with the corresponding phenanthrene-9-carboxaldehydes. unc.edu These are converted into phenanthrene acryloyl azides, which can then undergo a Curtius rearrangement and subsequent cyclization to form the pentacyclic framework. nih.gov Thermal and radical cyclizations are also employed in these synthetic routes. nih.gov The modularity of these syntheses allows for the preparation of various analogs with different substitution patterns on the phenanthrene ring, which is crucial for structure-activity relationship studies. unc.edu
| Target Alkaloid | Key Starting Material | Key Reactions | Significance | Reference |
| (±)-Antofine | Phenanthrene-9-carboxaldehyde | Curtius rearrangement, Thermal/Radical cyclization | Access to biologically active natural products | nih.govunc.edu |
| (±)-Deoxypergularinine | Phenanthrene-9-carboxaldehyde | Curtius rearrangement, Thermal/Radical cyclization | Enables structure-activity relationship studies | nih.govunc.edu |
| (-)-Tylophorine | Commercial boronic acid and aryl-1,2-dihalide | Suzuki cross-coupling, PtCl₂-catalyzed cycloisomerization, Pictet-Spengler annulation | Modular and efficient route to potent cytotoxic agents | nih.gov |
Utilization of Strained Azacyclic Alkynes in Complex Heterocycle Synthesis
A more recent and innovative approach involves the use of strained azacyclic alkynes in transition-metal-catalyzed annulations. nih.gov This strategy provides a concise route to the phenanthroindolizidine alkaloid core.
In this methodology, strained intermediates such as functionalized piperidynes or indolizidynes are generated in situ and intercepted in palladium-catalyzed annulations. nih.gov This merger of strained alkyne chemistry with transition-metal catalysis allows for the rapid construction of complex heterocyclic architectures. The use of these highly reactive intermediates enables the formation of the final pentacyclic system in a single, key step. This approach has been successfully applied to the total synthesis of natural products like tylophorine (B1682047), tylocrebine, and isotylocrebine. nih.gov
| Strained Intermediate | Catalyst | Product | Key Feature | Reference |
| Piperidyne | Palladium | Phenanthroindolizidine core | Metal-mediated Larock annulation | nih.gov |
| Indolizidyne | Palladium | Phenanthroindolizidine alkaloids | Trapping of strained intermediate in the final step | nih.gov |
Intramolecular Aza-Wittig Reactions
The intramolecular aza-Wittig reaction is a powerful and versatile method for the synthesis of nitrogen-containing heterocycles, including isoquinolines. psu.edursc.orgrsc.orgwikipedia.org This reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. psu.edu
The general strategy involves the reaction of an iminophosphorane, generated from an azide, with a carbonyl group within the same molecule. wikipedia.org For the synthesis of isoquinolines, azidocinnamates bearing an ortho-carbonyl substituent are often used as precursors. psu.edu Treatment of these azides with a phosphine (B1218219), such as triethyl phosphite, generates an intermediate iminophosphorane which then undergoes rapid intramolecular cyclization to afford the isoquinoline ring system in high yields. psu.edu This methodology has been successfully applied to the synthesis of a variety of isoquinoline derivatives, demonstrating its broad scope and utility in heterocyclic chemistry. rsc.orgrsc.org The intramolecular aza-Wittig reaction has also been a key step in the total synthesis of various alkaloids. scispace.comresearchgate.net
| Substrate | Reagent | Product | Conditions | Reference |
| Azidocinnamates with ortho-carbonyl | Triethyl phosphite | Isoquinolines | Mild, neutral | psu.edu |
| ω-Azidoketones | Triphenylphosphine | Cyclic imines | - | researchgate.net |
Multi-component Reactions for Isoquinoline Ring Formation
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials, which is valued for its efficiency and atom economy. researchgate.netnih.gov Several MCRs have been employed for the synthesis of diverse isoquinoline and quinoline scaffolds. nih.gov
One notable example is a four-component reaction involving the copper-catalyzed coupling of 2-ethynylbenzaldehyde, paraformaldehyde, a secondary amine, and a diamine component. This sequence leads to the formation of tricyclic isoquinolines through a cascade of Mannich-type reaction, cyclization, and oxidation. nih.gov Another approach involves a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne, catalyzed by benzoic acid, to produce N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. dicp.ac.cn This reaction proceeds through the sequential formation of a spirooxindole, followed by the generation of an isocyanate functionality. dicp.ac.cn
Furthermore, a novel synthetic route to imidazopyridine-fused isoquinolinones has been developed, initiated by a Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.netresearchgate.net This is followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and subsequent dehydrative re-aromatization. researchgate.netresearchgate.net The versatility of MCRs is also showcased in the synthesis of polycyclic quinazolinones through an Ugi four-component reaction, followed by a palladium-catalyzed annulation. core.ac.uk These examples highlight the potential of MCRs to rapidly assemble complex heterocyclic systems that can serve as precursors or analogs to this compound.
Table 1: Examples of Multi-component Reactions for the Synthesis of Fused Isoquinoline Systems
| MCR Type | Components | Catalyst/Conditions | Product Type | Reference |
| Four-component | 2-Ethynylbenzaldehyde, Paraformaldehyde, Secondary Amine, Diamine | Copper-catalyzed | Tricyclic Isoquinolines | nih.gov |
| Three-component | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic acid, Toluene, 90 °C | Dihydropyrrolo[2,1-a]isoquinolines | dicp.ac.cn |
| Three-component (GBB) | Aminopyridine, Aldehyde, Isocyanide | AlCl₃ (for subsequent IMDA) | Imidazopyridine-fused Isoquinolinones | researchgate.netresearchgate.net |
| Four-component (Ugi) | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Palladium-catalyzed annulation | Polycyclic Quinazolinones | core.ac.uk |
Brønsted Acid Mediated Cycloisomerization
Brønsted acid-catalyzed cycloisomerization reactions provide an efficient pathway to various isoquinoline and phenanthrene derivatives. These reactions often proceed under mild conditions and offer a metal-free alternative for ring construction.
A notable application is the enantioselective cycloisomerization of arylalkynes catalyzed by chiral N-triflylphosphoramide catalysts. This method yields atropoisomeric phenanthrene derivatives in high yields and with good enantioselectivities. researchgate.net The reaction is believed to proceed through a key cationic intermediate that can be described as either a cationic vinylidene ortho-quinone methide or a stabilized vinyl cation. researchgate.net
Brønsted acids have also been utilized in the two-component tandem condensation and cycloisomerization of 2-alkynyl-4-hydroxybenzaldehydes and primary amines to afford various 6(2H)-isoquinolinones in good to excellent yields. dicp.ac.cnrsc.org This one-pot synthesis constructs two different C-N bonds and tolerates a range of aliphatic and aryl-substituted amines, including chiral amino alcohols and amino acids. dicp.ac.cnrsc.org Another metal-free approach involves the cycloisomerization of propargylic amides to oxazoles, mediated by in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP). While not directly forming an isoquinoline, this demonstrates the power of Brønsted acid catalysis in intramolecular cyclizations of alkyne-containing substrates.
Metal-Free Synthesis Approaches
The development of metal-free synthetic methods is a significant goal in modern organic chemistry to avoid the cost and potential toxicity of transition metal catalysts. Several metal-free strategies have been successfully applied to the synthesis of isoquinoline and quinoline frameworks.
One such approach is the synthesis of aminated isoquinolines from 2-(2-oxo-2-aryl/alkylethyl)benzonitriles and various amines in an aqueous medium without the need for any acid, base, or metal catalyst. nih.gov This method demonstrates high functional group tolerance and can be extended to gram-scale synthesis. nih.gov The proposed mechanism involves the activation of the nitrile group towards nucleophilic addition by the amine, followed by annulation and aromatization. nih.gov
Another transition-metal-free protocol has been developed for the synthesis of 3-acylquinolines through the formal [4+2] annulation of anthranils and enaminones. ijstr.org This reaction is promoted by methanesulfonic acid (MSA) and sodium iodide, proceeding via an aza-Michael addition and subsequent intramolecular annulation. ijstr.org Furthermore, a visible-light and air-promoted direct radical difluoromethylation of N-benzamides has been achieved, leading to the synthesis of CF₂H-containing isoquinoline-1,3-diones in a metal-free catalytic system. researchgate.net
Stereoselective Synthesis of this compound Precursors and Analogs
The synthesis of enantiomerically pure this compound precursors and analogs is crucial for investigating their potential chiroptical and biological properties. Several stereoselective methods have been explored to achieve this goal.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with control over stereochemistry. rsc.org The asymmetric variant of this reaction has been extensively studied for the synthesis of complex chiral molecules. rsc.org Chiral Lewis acids are often employed as catalysts to induce enantioselectivity in the cycloaddition of a diene and a dienophile. rsc.org
For instance, the reaction of Danishefsky's diene with glyoxylate (B1226380) esters, catalyzed by a chiral bis(oxazoline)-metal complex, affords hetero-Diels-Alder products with good enantiomeric excess after treatment with trifluoroacetic acid. rsc.org Another strategy involves the use of chiral auxiliaries attached to the dienophile. N-Acyloxazolidinones, derived from chiral amino alcohols, have been successfully used as dienophiles in Diels-Alder reactions, providing high levels of diastereoselectivity. Similarly, chiral sultam auxiliaries derived from camphor (B46023) have also proven effective in directing the stereochemical outcome of the cycloaddition.
A relevant example is the Diels-Alder reaction of 3-nitro-2(1H)-quinolones acting as dienophiles with 1,3-butadiene derivatives to yield phenanthridone derivatives. researchgate.net This approach demonstrates the formation of a phenanthrene-like core through a cycloaddition strategy. While not directly targeting this compound, these methodologies provide a conceptual framework for the asymmetric construction of the phenanthrene portion of the target molecule.
Table 2: Chiral Auxiliaries and Catalysts in Asymmetric Diels-Alder Reactions
| Reaction Type | Chiral Controller | Dienophile | Diene | Product Type | Reference |
| Hetero-Diels-Alder | Bis(oxazoline)-metal complex | Glyoxylate ester | Danishefsky's diene | Tetrahydropyran derivative | rsc.org |
| Diels-Alder | N-Acyloxazolidinone auxiliary | Acrylate derivative | Cyclopentadiene | Chiral cycloadduct | |
| Diels-Alder | Camphor-derived sultam auxiliary | Acrylate derivative | Cyclopentadiene | Chiral cycloadduct | |
| Diels-Alder | None (achiral) | 3-Nitro-2(1H)-quinolone | 1,3-Butadiene derivative | Phenanthridone derivative | researchgate.net |
Enantioselective Approaches (e.g., Alkene Metathesis)
Alkene metathesis has emerged as a versatile and powerful reaction in organic synthesis. The development of chiral molybdenum and ruthenium alkylidene complexes has enabled highly enantioselective metathesis reactions. nih.gov A particularly innovative strategy is the use of atroposelective arene-forming alkene metathesis to control the stereochemistry of atropisomers, such as binaphthalenes. nih.gov
In this approach, stereodynamic trienes are converted into the corresponding binaphthalene atropisomers with high enantioselectivity (up to 98:2 e.r.) using a chiral molybdenum catalyst. nih.gov This method is significant as it allows for the catalytic control of axial chirality through the formation of an aromatic system. Given that the phenanthrene core of this compound can be viewed as a constrained biaryl system, this atroposelective arene-forming metathesis represents a cutting-edge approach for the stereoselective synthesis of the phenanthrene moiety.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is a widely used and reliable method for the synthesis of chiral compounds, particularly for the reduction of prochiral olefins, ketones, and imines. In the context of isoquinoline synthesis, asymmetric hydrogenation has been successfully applied to produce chiral tetrahydroisoquinoline derivatives, which are valuable precursors for more complex molecules.
The direct asymmetric hydrogenation of isoquinolines is challenging due to the aromaticity of the heterocyclic ring. dicp.ac.cn To overcome this, a strategy involving the activation of the isoquinoline with a chloroformate has been developed. dicp.ac.cn This forms an isoquinolinium salt, which is more susceptible to hydrogenation. Using an iridium catalyst with a chiral ligand such as (S)-SEGPHOS, various 1-substituted isoquinolines can be hydrogenated to the corresponding chiral 1,2,3,4-tetrahydroisoquinolines with moderate to good enantioselectivities. dicp.ac.cn
Another approach employs a rhodium catalyst with a chiral thiourea-phosphine ligand. The addition of a strong Brønsted acid like HCl activates the isoquinoline substrate and is believed to promote anion binding between the substrate and the catalyst, leading to high reactivity and enantioselectivity (up to 99% ee). nih.gov Furthermore, ruthenium catalysts have been shown to selectively hydrogenate the carbocyclic ring of quinolines, affording chiral 5,6,7,8-tetrahydroquinolines. rsc.org These asymmetric hydrogenation methodologies provide access to key chiral building blocks for the synthesis of enantiomerically enriched this compound analogs.
Table 3: Asymmetric Hydrogenation of Isoquinoline Derivatives
| Substrate | Catalyst System | Activating Agent | Product | Enantiomeric Excess (ee) | Reference |
| 1-Methylisoquinoline | [{IrCl(cod)}₂]/(S)-SEGPHOS | Benzyl chloroformate | (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | up to 83% | dicp.ac.cn |
| 3-Methylisoquinoline | [Rh(COD)Cl]₂/(S, R)-L1 | HCl | (S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline | 92% | nih.gov |
| 1-Phenylisoquinoline | [{IrCl(cod)}₂]/(S)-SEGPHOS | Methyl chloroformate | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 82% | dicp.ac.cn |
| L1 is a ferrocene-based thiourea (B124793) chiral phosphine ligand. |
Phenanthroline-Catalyzed Stereoselective Transformations
The field of asymmetric synthesis has been significantly advanced by the development of novel chiral ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions. Among the privileged ligand scaffolds, 1,10-phenanthroline (B135089) (phen) has emerged as a cornerstone in coordination chemistry and a versatile platform for asymmetric catalysis. researchgate.netnih.gov Its rigid, planar, and strongly chelating nature makes it an ideal N,N-bidentate ligand for a wide array of transition metals. researchgate.net The functionalization of the phenanthroline backbone has led to a new generation of chiral ligands capable of inducing high stereoselectivity in a variety of chemical transformations. nih.gov
Researchers have designed innovative chiral phenanthroline ligands that are not merely passive components of the catalytic system but active participants in the stereodetermining step. For instance, axially chiral ligands that combine the phenanthroline unit with a binaphthyl moiety have been developed. rsc.org These ligands can create a well-defined chiral environment around the metal center, enabling precise enantiocontrol.
A powerful strategy involves the creation of bifunctional chiral ligands, where the phenanthroline framework is appended with a Lewis basic or Brønsted acidic group. rsc.orgrsc.org This secondary functional group can interact with the substrate in a cooperative manner with the metal center, leading to enhanced reactivity and selectivity. This concept has been successfully applied in palladium-catalyzed asymmetric allylic substitution (AAS) reactions. rsc.orgrsc.org
Palladium-Catalyzed Asymmetric Allylic Substitution
A conceptually novel bifunctional chiral ligand, (S)-1, which features an axially chiral binaphthyl group attached to the phenanthroline core, has proven effective in the palladium-catalyzed AAS of allyl acetate (B1210297) with dialkyl malonates. rsc.org The internal hydroxyl group on the binaphthyl structure is believed to play a crucial role in activating the nucleophile, working in synergy with the palladium center that activates the allyl substrate. rsc.orgrsc.org The optimization of this reaction is detailed in the table below.
Table 1: Optimization of Pd-Catalyzed Asymmetric Allylic Substitution Using Chiral Phenanthroline Ligand (S)-1 rsc.org
| Entry | Substrate (Allyl Acetate) | Nucleophile (Malonate) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | KOAc | CH₂Cl₂ | reflux | 99 | 86 |
| 2 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | LiOAc | CH₂Cl₂ | reflux | 99 | 85 |
| 3 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | NaOAc | CH₂Cl₂ | reflux | 99 | 85 |
| 4 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | Cs₂CO₃ | CH₂Cl₂ | reflux | 99 | 90 |
| 5 | 1,3-diphenyl-2-propenyl acetate | diethyl malonate | Cs₂CO₃ | CH₂Cl₂ | reflux | 99 | 94 |
| 6 | 1,3-diphenyl-2-propenyl acetate | dibenzyl malonate | Cs₂CO₃ | CH₂Cl₂ | reflux | 99 | 95 |
Stereoselective Glycosylations
Beyond carbon-carbon bond formation, phenanthroline-based systems have demonstrated remarkable utility in controlling stereochemistry during the synthesis of complex carbohydrates. Specifically, phenanthroline and its substituted derivatives, like bathophenanthroline, can catalyze the stereoselective formation of α-1,2-cis glycosidic bonds. nih.gov In these reactions, the phenanthroline catalyst activates a glycosyl halide donor, facilitating its reaction with a nucleophilic acceptor alcohol. The catalyst-controlled mechanism allows for high predictability and provides access to challenging α-linked glycosides, including fluorinated analogs. nih.gov
The reaction proceeds through the formation of a covalent β-glycosyl phenanthrolium intermediate, which then undergoes an SN2-type reaction with the alcohol nucleophile to yield the α-glycoside product. nih.gov
Table 2: Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis-Fluorinated Glycosides nih.gov
| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst | Yield (%) | α/β Ratio |
|---|---|---|---|---|---|
| 1 | 2-deoxy-2-fluoro-3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Bathophenanthroline (L1) | 80 | 16:1 |
| 2 | 2-deoxy-2-fluoro-3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Bathophenanthroline (L1) | 72 | 14:1 |
| 3 | 2-deoxy-2-fluoro-3,4,6-tri-O-benzyl-α-D-galactopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (L3) | 85 | 20:1 |
| 4 | 2-deoxy-2-fluoro-3,4,6-tri-O-benzyl-α-D-galactopyranosyl bromide | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (L3) | 81 | 19:1 |
Synthesis of Structural Analogs: Phenanthroindolizidine Alkaloids
While direct applications of phenanthroline catalysis for the synthesis of this compound are not extensively documented, the principles of stereoselective synthesis are central to constructing its structural analogs, such as the phenanthroindolizidine alkaloids. rsc.org These natural products, which include compounds like antofine and tylophorine, feature a core structure where a phenanthrene ring is fused to an indolizidine system. rsc.orgnih.gov
A concise enantioselective strategy for synthesizing antofine involves an asymmetric deprotonation of N-Boc-pyrrolidine using the chiral ligand sparteine (B1682161), followed by a diastereoselective addition to a phenanthrene-derived aldehyde. rsc.org This key step efficiently establishes the crucial C-13a stereocenter. The choice of the sparteine enantiomer allows for precise control over the absolute configuration of the product. rsc.org Another innovative approach to the phenanthroindolizidine core involves a palladium-catalyzed Larock annulation that intercepts strained azacyclic alkyne intermediates, demonstrating the power of transition-metal catalysis in the rapid assembly of complex heterocyclic systems. nih.gov
These methodologies, while not employing phenanthroline catalysts, underscore the importance of stereoselective transformations in the synthesis of complex alkaloids structurally related to this compound.
Derivatization and Structural Modification of Phenanthro 2,3 H Isoquinoline Frameworks
Synthesis of Substituted Phenanthro(2,3-h)isoquinoline Derivatives
The core structure of this compound is a dibenzo[f,h]quinoline (B3252415). The synthesis of functionalized derivatives of this framework is of significant interest for applications such as organic light-emitting diode (OLED) materials.
One effective strategy involves a decarboxylative annulation process. nih.gov A key step in this approach is the double cross-coupling reaction between 2-chloropyridinyl acids and cyclic diaryliodonium salts. nih.gov This method allows for the site-selective introduction of various functional groups onto the dibenzo[f,h]quinoline skeleton.
Another synthetic route to access dibenzo[f,h]quinolin-2(1H)-one derivatives utilizes a photo-induced annulation. researchgate.net Starting from 6-([1,1'-biphenyl]-2-yl)pyridine-2(1H)-ones, irradiation with UV light triggers a 6π-cyclization, leading to the formation of the desired polycyclic lactam structures. researchgate.net This photochemical method is noted for its efficiency in constructing complex ring systems with chemo- and regio-selectivity. researchgate.net
Furthermore, the synthesis of phenanthrene-based alkaloids, which share structural similarities, often involves multi-step sequences. For instance, the synthesis of phenanthrene-based tylophorine (B1682047) derivatives (PBTs) begins with the reaction of a substituted benzaldehyde (B42025) with a phenylacetic acid in the presence of acetic anhydride (B1165640) and triethylamine (B128534) to form a cinnamic acid derivative. nih.gov Subsequent steps involving cyclization and reduction with reagents like lithium aluminum hydride (LiAlH₄) build the phenanthrene (B1679779) core and introduce further substitutions. nih.gov
Formation of Fused Ring Systems Incorporating this compound Motifs
Expanding upon the core isoquinoline (B145761) structure, chemists have developed numerous strategies to fuse additional heterocyclic rings, leading to compounds with diverse properties and potential applications.
Phenanthroindolizidines
Phenanthroindolizidine alkaloids are a class of natural products known for their potent biological activities. nih.gov A concise and innovative approach to synthesizing these complex molecules involves the use of strained azacyclic alkynes. nih.gov Specifically, a functionalized piperidyne or a novel indolizidyne intermediate can be generated in situ and trapped in a palladium-catalyzed annulation reaction. nih.gov This strategy has been successfully applied to the total synthesis of natural products like (±)-tylophorine, tylocrebine, and isotylocrebine. nih.gov The final step often involves a hydrogenolysis and reductive amination to complete the indolizidine ring system. nih.gov
| Natural Product | Synthetic Strategy | Key Intermediates | Catalyst |
| (±)-Tylophorine | Pd-catalyzed annulation | Piperidyne | Pd/C |
| Tylocrebine | Pd-catalyzed annulation | Indolizidyne | Palladium |
| Isotylocrebine | Pd-catalyzed annulation | Indolizidyne | Palladium |
Isoquinoline-Fused Benzimidazoles
The fusion of a benzimidazole (B57391) ring with an isoquinoline core results in the benzo nih.govnih.govimidazo[2,1-a]isoquinoline system. A variety of synthetic protocols have been developed to construct this tetracyclic framework. One modern approach involves a direct intramolecular aromatic C–H amination of an N-phenyl-1-aminoisoquinoline precursor, catalyzed by a copper(II) acetate (B1210297) and iron(III) nitrate (B79036) nonahydrate system. In this reaction, the pyridinyl nitrogen acts as both a directing group and a nucleophile.
Another metal-catalyzed method is the cascade cyclization between an o-alkynylbenzonitrile and an o-iodoaniline, facilitated by copper(II) acetate. This process efficiently forms three new C–N bonds in a single operation to yield the target benzimidazo[2,1-a]isoquinolines in good to excellent yields. Nickel-catalyzed annulation of chlorohalobenzimidamides with terminal alkynes represents yet another powerful strategy for constructing this fused system.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Key Transformation |
| C–H Cycloamination | N-phenyl-1-aminoisoquinoline | Copper(II) acetate / Iron(III) nitrate | Intramolecular C-H amination |
| Cascade Cyclization | o-alkynylbenzonitrile, o-iodoaniline | Copper(II) acetate | Sequential C-N bond formation |
| Annulation | Chlorohalobenzimidamides, terminal alkynes | Nickel catalyst | Annulation/Ring formation |
Pyrrolo-Fused Phenanthroline and Isoquinoline Derivatives
Pyrrolo[2,1-a]isoquinolines are prevalent in many bioactive natural products and serve as important synthetic intermediates. nih.gov A common synthetic route involves the reaction of a dihydroisoquinoline with a phenacyl bromide derivative in anhydrous acetonitrile (B52724). This is often followed by the addition of a basic side chain to yield the final products. nih.gov
The synthesis of more complex systems like dibenzo[f,h]pyrrolo[1,2-b]isoquinoline derivatives has also been explored. These syntheses can lead to compounds such as 12,13-bis(hydroxymethyl)-9,14-dihydro-dibenzo[f,h]pyrrolo[1,2-b]isoquinoline. Another related structure, isoquinolino[4,3,2-de]phenanthridine, can be synthesized and subsequently used in 1,3-dipolar cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) to create even more elaborate fused systems. nih.govmonash.edu
Pyrazolo-Fused Phenanthrolines
The synthesis of pyrazolo-fused phenanthroline compounds can be achieved through several strategic routes. One common method involves building the pyridine (B92270) ring onto an existing aminopyrazole precursor through a Hantzsch-type reaction with a dicarbonyl species and an aldehyde. nih.gov Alternatively, the synthesis can begin with a pyridine precursor that has a leaving group at the C-2 position and an electrophilic group at C-3. This substrate can then react with hydrazine (B178648) hydrate (B1144303) to form the fused five-membered pyrazole (B372694) ring. nih.gov These methods have been used to create a series of pyrazole-fused phenanthroline derivatives whose structures were confirmed by NMR, HRMS, and IR techniques. nih.gov
Thieno-Fused Quinolines and Isoquinolines
Thieno-fused quinolines and isoquinolines represent an important class of polycyclic heteroaromatics. A highly versatile and modular synthetic strategy for accessing these compounds combines palladium-catalyzed cross-coupling reactions with a final Brønsted acid-mediated cycloisomerization step. capes.gov.br This approach is used to synthesize various regioisomeric derivatives, such as thieno[2,3-h]quinolines, thieno[3,2-h]quinolines, and thieno[3,2-f]isoquinolines. researchgate.netcapes.gov.br
The synthesis typically starts with a dihalogenated pyridine or quinoline (B57606). A site-selective Suzuki or Sonogashira coupling reaction is used to introduce an alkyne-bearing thiophene (B33073) moiety. The subsequent treatment with a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), induces an intramolecular cycloisomerization to form the final fused thieno-isoquinoline product. researchgate.net This methodology is broadly applicable, tolerates a range of functional groups, and generally proceeds with high selectivity and in high yields. researchgate.netcapes.gov.br
Rational Design of Structural Analogs for Mechanistic Probing
The rational design of structural analogs of the this compound framework is a critical component of medicinal chemistry and chemical biology, aimed at elucidating the mechanisms of action, identifying key pharmacophoric features, and optimizing the biological activity of this complex heterocyclic system. This process involves the systematic modification of the parent scaffold to probe interactions with biological targets, understand structure-activity relationships (SAR), and develop tool compounds for further mechanistic studies.
The core strategy in the rational design of this compound analogs is to introduce specific structural changes and observe the resulting effects on biological activity. These modifications can range from simple substitutions on the aromatic rings to more complex alterations of the isoquinoline core itself. By carefully selecting the modifications, researchers can investigate the role of electronics, sterics, and hydrogen bonding in the interaction of the molecule with its biological target.
For instance, in the related hexahydro-benz[h]isoquinoline series, the influence of substituents on the aromatic ring has been studied to understand the binding affinity for specific receptors. researchgate.net The introduction of various groups at different positions allows for the mapping of the binding pocket and the identification of key interactions that contribute to potency and selectivity. researchgate.net This approach can be directly extrapolated to the this compound system, where modifications on the extensive aromatic surface could be used to probe interactions with target proteins.
A common approach involves the synthesis of a series of analogs with varying substituents at specific positions. For example, the introduction of electron-donating or electron-withdrawing groups can be used to probe the importance of electronic effects on activity. Similarly, varying the size and shape of substituents can help to define the steric constraints of the binding site. In studies of other isoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinolines, substitution at the 3-position with different functional groups has been shown to significantly impact inhibitory activity against enzymes like phenylethanolamine N-methyltransferase. nih.gov This highlights the importance of even minor structural changes in modulating biological function.
Furthermore, the synthesis of analogs with modified core structures can provide valuable insights. For example, altering the stereochemistry of chiral centers within the molecule can help to determine the optimal three-dimensional arrangement for binding. In the case of cis and trans configured hexahydro-benz[h]isoquinoline-6(1H)-ones, the stereoisomers often exhibit different binding affinities and selectivities for their targets. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of Phenanthro 2,3 H Isoquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including complex systems like phenanthro(2,3-h)isoquinoline derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, the connectivity and chemical environment of each atom in the molecule can be mapped out.
In the ¹H NMR spectra of quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region, often between 7.0 and 9.5 ppm. uncw.eduresearchgate.net The specific chemical shifts and splitting patterns are influenced by the substitution pattern on the aromatic rings. For instance, in a study of quinoline derivatives, it was observed that intermolecular π-π stacking interactions in solution can lead to concentration-dependent chemical shift changes. uncw.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, which is crucial for assigning the complex spectral data of this compound derivatives. nd.edu
The ¹³C NMR spectra provide information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. Aromatic carbons in this compound derivatives typically appear in the range of 120-150 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Related Heterocyclic Compounds
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Phenylquinoline | CDCl₃ | 8.24–8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75–7.69 (m, 1H), 7.56–7.49 (m, 3H), 7.49–7.42 (m, 1H) | Not specified | rsc.org |
| 2-(4-Bromophenyl)quinoline | CDCl₃ | 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09–7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78–7.70 (m, 1H), 7.68–7.60 (m, 2H), 7.57–7.49 (m, 1H) | 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5 | rsc.org |
| 2-Phenylpyridine | CDCl₃ | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | rsc.org |
| 2-(4-Iodophenyl)quinoline | CDCl₃ | 8.14 (d, J = 8.4 Hz, 2H), 7.92–7.67 (m, 7H), 7.56–7.46 (m, 1H) | 156.0, 148.2, 139.0, 137.9, 136.9, 129.8, 129.7, 129.2, 127.5, 127.2, 126.5, 118.4, 95.9 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the calculation of the molecular formula. nih.govmdpi.com For this compound derivatives, HRMS provides definitive confirmation of their molecular weight and elemental formula, which is a critical step in their characterization. researchgate.netepa.gov
Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used to generate intact molecular ions, often as protonated molecules [M+H]⁺ or other adducts. researchgate.netepa.gov The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the differentiation of ions with very similar nominal masses. nih.gov For example, a study on isoquinoline (B145761) alkaloids utilized API-ionspray tandem mass spectrometry to elucidate the structures of various derivatives, where accurate mass measurements were key to identifying the elemental composition of fragment ions. researchgate.netepa.gov
Table 2: Example of HRMS Data for a Related Heterocyclic Compound
| Compound | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z | Reference |
| 2-(4-Iodophenyl)quinoline | ESI | 331.9936 | 331.9925 | rsc.org |
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information by revealing the characteristic losses of neutral fragments from the parent ion. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. mdpi.com
For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and heterocyclic rings give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. nih.gov The out-of-plane C-H bending vibrations, which appear in the 650-900 cm⁻¹ range, can provide information about the substitution pattern on the aromatic rings. researchgate.net The presence of specific substituents on the this compound core will introduce additional characteristic absorption bands. For example, a hydroxyl (-OH) group would show a broad absorption band around 3200-3600 cm⁻¹, while a carbonyl (C=O) group would exhibit a strong, sharp absorption band in the range of 1650-1800 cm⁻¹. nih.gov
Table 3: Typical IR Absorption Frequencies for Functional Groups in Aromatic Heterocycles
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | 3000 - 3100 | mdpi.com |
| Aromatic C=C and C=N | Stretching | 1400 - 1650 | nih.gov |
| Aromatic C-H | Out-of-plane bending | 650 - 900 | researchgate.net |
| Hydroxyl (-OH) | Stretching (broad) | 3200 - 3600 | nih.gov |
| Carbonyl (C=O) | Stretching (strong, sharp) | 1650 - 1800 | nih.gov |
X-ray Diffraction Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. researchgate.net The resulting data is used to construct an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The crystal structure provides a detailed picture of the molecule's geometry, including the planarity of the aromatic system and the orientation of any substituents.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the absorption spectra are characterized by intense bands corresponding to π-π* transitions. journalijar.com
The absorption maxima (λ_max) and molar absorptivity (ε) are dependent on the extent of the conjugated π-system. The extended aromatic system of this compound results in absorptions at longer wavelengths compared to smaller aromatic systems. nih.govrsc.org The spectra of these compounds typically show multiple absorption bands in the UV region, often between 250 and 400 nm. journalijar.com The positions and intensities of these bands can be influenced by the presence and nature of substituents on the aromatic rings, as well as the solvent used for the measurement. researchgate.net
Table 4: Representative UV-Vis Absorption Data for Related Aromatic Systems
| Compound System | Transition Type | Typical Absorption Range (nm) | Reference |
| Polypyridyl Complexes | π-π* (Ligand-centered) | 250 - 300 | journalijar.com |
| Polypyridyl Complexes | dπ-π* (MLCT) | 450 - 500 | journalijar.com |
| Quinoline Derivatives | π-π* | 348 - 383 | researchgate.net |
Theoretical and Computational Investigations of Phenanthro 2,3 H Isoquinoline Systems
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgmpg.de It has become a popular and versatile tool in computational chemistry and physics for calculating the properties of molecules in their ground state. wikipedia.orgmpg.de DFT calculations are employed to determine the optimized geometries and electronic properties of phenanthro(2,3-h)isoquinoline systems.
Furthermore, DFT provides a detailed picture of the electronic distribution within the molecule. This includes the calculation of molecular orbital energies, electron density, and electrostatic potential maps. These electronic structure details are fundamental to understanding the molecule's reactivity, stability, and photophysical properties. For example, the calculated electronic structure can reveal regions of high or low electron density, which are indicative of potential sites for electrophilic or nucleophilic attack.
Frontier Molecular Orbital Analysis (HOMO/LUMO) and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. unesp.brlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
For this compound systems, FMO analysis helps to predict their chemical behavior. The distribution of the HOMO and LUMO across the molecule can identify the most probable sites for chemical reactions. For instance, regions with a high HOMO density are susceptible to electrophilic attack, while those with a high LUMO density are prone to nucleophilic attack.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / 2η, where μ is the electronic chemical potential).
These descriptors, derived from DFT calculations, are instrumental in rationalizing and predicting the reactivity of this compound derivatives in various chemical reactions.
Prediction of Spectroscopic Properties through Computational Methods (e.g., TD-DFT for UV-Vis)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. arxiv.orgresearchgate.net TD-DFT is an extension of DFT that can describe the electronic excited states of systems, making it suitable for simulating UV-Vis absorption spectra. arxiv.org
By applying TD-DFT calculations to this compound systems, researchers can predict their maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved. nih.govkarazin.ua These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and to gain a deeper understanding of the electronic transitions.
The calculated UV-Vis spectra can reveal how structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, affect the absorption properties of the this compound chromophore. This information is particularly valuable in the design of new materials with specific optical properties, such as dyes for solar cells or fluorescent probes. The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set, and careful validation against experimental data is often necessary. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and dynamics of this compound derivatives over time.
Conformational analysis is crucial for understanding the structure-property relationships of flexible molecules. For this compound systems that may have rotatable bonds or bulky substituents, MD simulations can explore the potential energy surface and identify the most stable conformers. This is particularly important for understanding how the molecule behaves in different environments, such as in solution or when interacting with biological targets.
MD simulations can also provide insights into the flexibility and rigidity of the this compound scaffold. This information can be used to design molecules with specific shapes and conformational preferences, which is essential for applications such as drug design and materials science.
Studies of Aromaticity and Planarity in Fused Ring Systems
The concept of aromaticity is central to the chemistry of fused-ring systems like this compound. Aromatic compounds exhibit enhanced stability due to the cyclic delocalization of π-electrons. The planarity of the ring system is a key requirement for effective π-electron delocalization and, consequently, for aromaticity.
Computational methods provide several tools to quantify the aromaticity of this compound and its derivatives. These include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring or at various points within the molecule. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization in a ring. A HOMA value close to 1 indicates a high degree of aromaticity.
Anisotropy of the Induced Current Density (AICD): This method visualizes the induced ring currents in a magnetic field, providing a direct picture of electron delocalization.
These computational studies can reveal how the fusion of the isoquinoline (B145761) ring to the phenanthrene (B1679779) system influences the aromaticity of the individual rings and the molecule as a whole. Deviations from planarity, caused by steric hindrance or other factors, can lead to a reduction in aromaticity and a change in the chemical and physical properties of the molecule. nih.gov
Investigation of Charge Transfer and Electronic Properties
The investigation of charge transfer and electronic properties is crucial for understanding the behavior of this compound systems in various applications, such as organic electronics and photochemistry. researchgate.net DFT and TD-DFT calculations are powerful tools for studying these properties. nih.gov
Intramolecular charge transfer (ICT) can occur in molecules that contain both electron-donating and electron-accepting moieties. In the case of substituted phenanthro(2,3-h)isoquinolines, the introduction of appropriate functional groups can induce ICT upon photoexcitation. Computational methods can be used to visualize the redistribution of electron density during electronic transitions, providing insights into the nature and extent of charge transfer.
The electronic properties that can be investigated computationally include:
Polarizability: The ability of the electron cloud to be distorted by an external electric field.
Hyperpolarizability: A measure of the nonlinear optical response of the molecule.
These properties are important for determining the suitability of this compound derivatives for applications in nonlinear optics, where materials with large hyperpolarizabilities are desired. mdpi.com Computational studies can guide the design of new molecules with enhanced charge transfer characteristics and tailored electronic properties.
Reactivity Patterns and Mechanistic Elucidation in Phenanthro 2,3 H Isoquinoline Chemistry
Exploration of Cycloaddition Reactions (e.g., 3+2 Dipolar Cycloadditions)
Cycloaddition reactions are powerful tools for constructing five-membered rings. In the context of isoquinoline (B145761) chemistry, 1,3-dipolar cycloadditions have been effectively employed. wikipedia.orglibretexts.org This type of reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a heterocyclic ring. wikipedia.org
A notable example is the reaction of isoquinoline N-oxides with dipolarophiles. For instance, the 1,3-dipolar cycloaddition of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) N-oxide with diketene (B1670635) has been shown to produce hexahydropyrrolo[2,1-a]isoquinolines through a consecutive rearrangement. researchgate.net Similarly, the reaction of isoquinoline N-oxides with allene (B1206475) supports the proposed mechanism. researchgate.net
The versatility of this approach extends to the synthesis of pyrrolo[2,3-c]isoquinolines through the cycloaddition of benzyne (B1209423) with arylideneaminopyrroles. nih.gov This aza-Diels-Alder reaction, followed by in situ aromatization, provides an efficient route to functionalized fused isoquinolines. nih.gov The electronic nature of the substituents on the aryl group of the arylideneaminopyrrole can influence the reaction's success. nih.gov
Furthermore, chiral primary amine-catalyzed enantioselective [3+2] 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines with allyl alkyl ketones have been developed to construct tetrahydroisoquinoline derivatives with high diastereoselectivities and enantioselectivities. nih.gov The proposed mechanism involves the formation of a dienamine intermediate from the reaction of the chiral primary amine catalyst with the allyl ketone, which then reacts with the azomethine imine in a 1,3-dipolar cycloaddition. nih.gov
Intramolecular Cyclization Reaction Mechanisms
Intramolecular cyclization is a key strategy for the synthesis of the phenanthro(2,3-h)isoquinoline core and related polycyclic nitrogen-containing heterocycles. Various methods have been developed, often involving the formation of new rings through the connection of pre-existing functional groups within a single molecule.
One prominent method is the Bischler-Napieralski reaction, which has been utilized to construct protoberberines and benzo[c]phenanthridines from C-2'-functionalized N-(1,2-diarylethyl)amides. nih.gov This reaction proceeds through the cyclization of an amide to a 3,4-dihydroisoquinoline (B110456) derivative, which can then undergo further intramolecular reactions. nih.gov
Copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives in water provides a facile and environmentally friendly route to isoquinolines and isoquinoline N-oxides. nih.gov The proposed mechanism suggests an initial Cu(I)-catalyzed intramolecular cyclization to form an intermediate, which can then either cleave the N-O bond to yield an isoquinoline or undergo a different pathway to form an isoquinoline N-oxide, depending on the substituent on the oxime. nih.gov
Another example is the N-chlorosuccinimide-mediated intramolecular cyclization to form the indolo[2,3-b]quinolone core, a structure relevant to the natural product perophoramidine. nih.gov This reaction highlights the utility of electrophile-mediated cyclizations in constructing complex heterocyclic systems.
Furthermore, intramolecular oxidative cyclization has been observed in the transformation of 5H-chromeno[2,3-b]pyridines to benzo[b]chromeno[4,3,2-de] ontosight.ainih.govnaphthyridines. mdpi.com NMR monitoring of this reaction revealed that the process involves an initial cyclization step followed by oxidation of the cyclic intermediate. mdpi.com
C-H Activation and Functionalization Mechanisms
Direct C-H activation and functionalization have emerged as powerful and atom-economical strategies for modifying the this compound scaffold and related azaarenes. uri.eduprinceton.edu These methods avoid the need for pre-functionalized substrates, offering a more direct route to derivatized compounds.
Transition metal catalysis plays a crucial role in many C-H functionalization reactions. For instance, iridium(III) phenanthroline complexes have been shown to direct C-H activation at remote positions. rsc.org The regioselectivity of this activation can be influenced by the substrate's functional groups. rsc.org
In the context of isoquinolines and quinolines, meta-C-H functionalization has been achieved through a redox-neutral dearomatization-rearomatization process. nih.gov This method allows for the introduction of various functional groups at the meta position, a traditionally challenging site for selective functionalization. nih.gov
The use of a directing group, such as an N-oxide, is a common strategy to achieve regioselective C-H functionalization. researchgate.net For quinoline (B57606) N-oxides, gold-catalyzed C3-H functionalization is proposed to proceed through C2-auration followed by a concerted C3 nucleophilic addition. researchgate.net This highlights the intricate interplay between the catalyst, directing group, and substrate in determining the reaction outcome.
Metal-organic frameworks (MOFs) incorporating phenanthroline-based ligands have also been developed as catalysts for C-H amination reactions. nih.gov These heterogeneous catalysts have shown high activity and recyclability in both inter- and intramolecular C-H amination, demonstrating the potential of MOF-based systems in C-H functionalization. nih.gov
Reductive Cyclization and Ring-Opening Pathways
Reductive cyclization offers an alternative pathway to the formation of the this compound ring system. This approach typically involves the reduction of a functional group, which then triggers a cyclization event.
A notable example is the synthesis of isoquinoline derivatives through a sequential cyclization-deoxygenation reaction of 2-alkynylbenzaldoximes. thieme-connect.de In this process, an electrophile such as silver triflate or bromine promotes a 6-endo-dig cyclization to form an isoquinoline N-oxide intermediate. Subsequent deoxygenation with carbon disulfide yields the final isoquinoline product. thieme-connect.de The deoxygenation step is proposed to proceed through a [3+2] dipolar cycloaddition of the N-oxide with carbon disulfide, followed by homolytic cleavage of the N-O and C-S bonds. thieme-connect.de
While not explicitly detailed for this compound itself in the provided context, the principles of reductive cyclization observed in the synthesis of simpler isoquinolines could potentially be applied to the construction of this more complex polycyclic system. Ring-opening pathways, conversely, would involve the cleavage of one or more rings within the this compound structure. Such reactions could be driven by various factors, including strain release or the introduction of specific reagents designed to break C-C or C-N bonds within the heterocyclic framework. The dearomatization-rearomatization process mentioned in the context of C-H functionalization represents a temporary ring "opening" in terms of aromaticity, highlighting the dynamic nature of these ring systems. nih.gov
Elucidation of Catalyst-Substrate Interactions in Metal-Catalyzed Reactions
Understanding the interactions between the catalyst and substrate is paramount for optimizing metal-catalyzed reactions and designing new catalytic systems. rsc.org In the chemistry of this compound and related nitrogen heterocycles, these interactions govern the reactivity, selectivity, and efficiency of various transformations.
The interaction of isoquinoline alkaloids with transition metals like iron and copper has been studied, revealing that many of these compounds can chelate and reduce ferric ions. nih.gov This interaction is influenced by the pH and the presence of free hydroxyl groups on the alkaloid structure. nih.gov Such chelation can impact the biological activity of these molecules. nih.gov
In metal-catalyzed C-H functionalization, the catalyst-substrate interaction is critical for directing the reaction to a specific site. The use of directing groups, as discussed previously, exemplifies a direct interaction where the substrate coordinates to the metal center, bringing a specific C-H bond into proximity for activation. researchgate.net
The nature of the metal and its ligands also plays a significant role. For instance, the interaction of phenanthroline-based ligands with metal complexes can influence their interaction with DNA. semanticscholar.org Computational studies have been employed to understand the favorable interactions between these small molecules and biological targets. semanticscholar.org
Furthermore, the support material in heterogeneous catalysis can have a profound effect on the catalyst's performance through metal-support interactions. rsc.org While not specific to this compound, the principles are broadly applicable. For example, iron-phenanthroline-based metal-organic frameworks have been used for C-H amination, where the framework itself acts as a macroligand, influencing the catalytic activity of the iron center. nih.gov
Photochemical Transformations of this compound N-oxides
Photochemical reactions offer unique pathways for the transformation of organic molecules by accessing excited electronic states. In the realm of isoquinoline chemistry, the photochemical reactivity of N-oxides has been a subject of interest.
A relevant example is the photochemical perfluoroalkylation of (hetero)arenes using pyridine (B92270) N-oxides in the presence of trifluoroacetic anhydride (B1165640). nih.gov The proposed mechanism involves the formation of an acylated pyridine N-oxide derivative. Photoexcitation of this species, either directly or through a photosensitizer, leads to the generation of a trifluoromethyl radical. This radical then adds to an electron-rich aromatic system, followed by rearomatization to yield the trifluoromethylated product. nih.gov The formation of electron donor-acceptor complexes has been observed and is believed to play a role in the reaction mechanism. nih.gov
While direct studies on the photochemical transformations of this compound N-oxides are not explicitly detailed, the principles observed with simpler pyridine N-oxides provide a foundation for predicting their potential reactivity. The extended π-system of the this compound core would likely influence its photophysical properties and subsequent photochemical reactions.
Rearrangement Reactions and Tautomerism
Rearrangement reactions can lead to significant structural changes in the this compound framework, providing access to novel isomers and related heterocyclic systems. Tautomerism, the interconversion of structural isomers, can also play a role in the reactivity and properties of these compounds.
An example of a rearrangement is observed in the 1,3-dipolar cycloaddition reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline N-oxide with diketene, which leads to a novel consecutive rearrangement to form hexahydropyrrolo[2,1-a]isoquinolines. researchgate.net This indicates that the initial cycloadduct can be unstable and undergo further transformations to a more stable product.
While specific studies on the tautomerism of this compound were not found in the provided search results, the potential for tautomerism exists, particularly if substituents are present on the heterocyclic ring. For example, the presence of hydroxyl or amino groups could lead to keto-enol or imine-enamine tautomerism, respectively. These tautomeric equilibria can be influenced by factors such as solvent polarity and pH.
The synthesis of isoquinolino[4,3,2-de]phenanthridine and its use in 1,3-dipolar cycloadditions to form nitrogen-containing polyaromatic hydrocarbons involves the generation of a novel azomethine ylide. rsc.orgrsc.org The formation and subsequent reactions of this ylide represent a type of reactive intermediate that can be involved in rearrangement processes.
Exploration of Advanced Applications of Phenanthro 2,3 H Isoquinoline Beyond Traditional Pharmacology
Ligand Design and Coordination Chemistry with Metal Centers
The rigid, planar, and electron-rich framework of Phenanthro(2,3-h)isoquinoline, containing a nitrogen atom within its isoquinoline (B145761) moiety, makes it a promising candidate for ligand design. The isoquinoline nitrogen can act as a donor site for coordination with metal centers, a property well-established in related heterocyclic systems like 1,10-phenanthroline (B135089) and benzo[h]quinoline (B1196314). nih.govmdpi.comgoogle.com The extensive π-system of the phenanthrene (B1679779) portion can further influence the electronic properties of the resulting metal complexes, potentially stabilizing various oxidation states of the metal and facilitating electron transfer processes.
The design of ligands based on the this compound scaffold could lead to novel complexes with unique steric and electronic environments around the metal center. This could be particularly relevant for creating catalysts with high selectivity and efficiency. For instance, derivatives of 1,10-phenanthroline are known to form stable complexes with a variety of transition metals, which have been explored for their catalytic activities. nih.gov Similarly, ligands derived from benzo[h]quinoline have been used to create highly active catalysts for reduction reactions. google.com
Atropisomerism in Biisoquinoline Ligands
Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, typically between two sp2-hybridized atoms, leading to stereoisomers that can be stable and isolable. nih.gov This phenomenon is particularly relevant in the design of chiral ligands for asymmetric catalysis. In the context of this compound, the synthesis of a biisoquinoline ligand, where two this compound units are linked, could potentially lead to atropisomers.
The steric hindrance required to restrict rotation and induce atropisomerism would depend on the substitution pattern on the this compound core. While there is no specific research on atropisomerism in bi-Phenanthro(2,3-h)isoquinoline ligands, studies on other bi-isoquinoline systems have demonstrated the feasibility of creating such chiral structures. researchgate.net The classification of atropisomers is based on their rotational energy barriers, which determine their stability and potential for application in stereoselective synthesis. academie-sciences.fr
Table 1: Classification of Atropisomers Based on Rotational Energy Barriers
| Class | Rotational Barrier (kcal/mol) | Racemization Time |
|---|---|---|
| Class 1 | < 20 | Minutes or faster |
| Class 2 | 20 - 28 | 1 hour to a month |
| Class 3 | > 28 | Very slow to no racemization |
This table is based on general classifications of atropisomers and is intended to provide context for potential future studies on this compound derivatives. academie-sciences.fr
Applications in Metal Complex Catalysis
Metal complexes incorporating ligands based on phenanthroline and isoquinoline skeletons have demonstrated significant catalytic activity in a range of chemical transformations. These include oxidation, reduction, and C-H bond functionalization reactions. nih.govgoogle.com The electronic properties and steric bulk of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst.
The this compound framework, with its extended aromatic system, could offer unique advantages in catalysis. The large surface area might enhance interactions with substrates, while the electronic nature of the fused rings could modulate the redox potential of the metal center. For example, iron complexes with phenanthroline-based ligands have been shown to catalyze C-H amination reactions effectively. nih.gov Ruthenium and osmium complexes with benzo[h]quinoline-based ligands are highly active for the hydrogen-transfer reduction of ketones. google.comgoogle.com It is plausible that metal complexes of this compound could exhibit similar or enhanced catalytic performance.
Table 2: Examples of Catalytic Applications of Related Phenanthroline and Benzo[h]quinoline Metal Complexes
| Catalyst Type | Ligand Class | Metal Center | Catalytic Reaction | Reference |
|---|---|---|---|---|
| Iron Complex | 1,10-Phenanthroline | Iron(II) | Ring-closing C-H amination | nih.gov |
| Ruthenium Complex | Benzo[h]quinoline | Ruthenium(II) | Hydrogen-transfer reduction of ketones | google.comgoogle.com |
| Osmium Complex | Benzo[h]quinoline | Osmium(II) | Hydrogen-transfer reduction of ketones | google.com |
| Iron Pincer Complex | P-N-P Pincer | Iron(II) | Asymmetric hydrogenation of ketones | acs.org |
This table presents data for compounds structurally related to this compound to illustrate potential catalytic applications.
Materials Science Applications
The rigid, planar structure and extensive π-conjugation of this compound make it an intriguing candidate for various applications in materials science. Its inherent photophysical properties, which can be tuned through chemical modification, suggest its potential use in organic electronics and photonics.
Potential as Organic Photovoltaic Components
In the field of organic photovoltaics (OPVs), materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are sought for efficient charge separation and transport. Computational studies on related phenanthrene and phenanthroline derivatives have shown that their HOMO-LUMO energy gaps can be tuned to fall within the range of semiconductors, making them potential components of organic solar cells. researchgate.net
Derivatives of this compound, designed with donor-π-acceptor (D-π-A) motifs, could exhibit intramolecular charge transfer, a key property for organic semiconductors. researchgate.net While no experimental data exists for this compound in OPVs, the performance of related quinoxaline (B1680401) and pyrazino-[2,3-f] ontosight.aimdpi.comphenanthroline-based dyes in dye-sensitized solar cells (DSSCs) indicates the promise of such nitrogen-containing polycyclic aromatic compounds. rsc.org
Table 3: Photovoltaic Properties of a Related Pyrazino-[2,3-f] ontosight.aimdpi.comphenanthroline-Based Dye
| Dye | Voc (mV) | Jsc (mA cm-2) | ff | η (%) |
|---|---|---|---|---|
| PPL-1 | 620 | 8.87 | 0.73 | 4.04 |
Data for a pyrazino-[2,3-f] ontosight.aimdpi.comphenanthroline-based dye (PPL-1) under standard AM 1.5 conditions, illustrating the potential of related structures in solar cell applications. rsc.org
Role in Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in organic light-emitting diodes (OLEDs), leading to high internal quantum efficiencies. nih.gov TADF materials typically possess a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST).
The rigid structure of this compound, combined with appropriate donor-acceptor substitutions, could lead to molecules with the necessary small ΔEST for TADF. Research on quinoline- and phenanthroline-based systems has yielded efficient TADF emitters. nih.govresearchgate.net For instance, carbazole-quinoline conjugates have been shown to exhibit TADF. nih.gov A patent has also described isoquinoline quinoline (B57606) compounds for use as host materials in light-emitting layers of OLEDs, suggesting good film-forming properties and thermal stability. google.com
Table 4: Photophysical Properties of a TADF Emitter Based on a Carbazole-Quinoline Conjugate
| Compound | λem (nm) | ΦPL (%) | τd (μs) | ΔEST (eV) |
|---|---|---|---|---|
| β-CQNN | 495 | 32 | 1.2 | 0.04 |
Photophysical data for a naphthyl appended carbazole-quinoline conjugate (β-CQNN) exhibiting TADF. nih.gov
Utility in Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability (β), which can be enhanced by features like extended π-conjugation and intramolecular charge transfer.
Computational studies on isoquinoline derivatives have shown that their NLO properties can be significantly enhanced through structural modifications, such as the introduction of electron-donating and withdrawing groups. mdpi.com The large, conjugated system of this compound provides a promising scaffold for the design of new NLO materials. While direct experimental NLO data for this compound is not available, studies on related isoquinolines and thienopyridines have reported high first hyperpolarizability values, indicating their potential for NLO applications. rsc.org
Table 5: Calculated NLO Properties of a Tetrahydroisoquinoline Derivative
| Compound | Dipole Moment (μ, Debye) | Polarizability (αo, a.u.) | Hyperpolarizability (βo, a.u.) |
|---|---|---|---|
| IVb | 5.35 | 415.53 | 1000.23 |
Calculated NLO properties for a tetrahydroisoquinoline derivative (IVb) from a computational study, suggesting the potential of the isoquinoline core in NLO materials. mdpi.com
Development as Organic Semiconductor Constituents
The unique electronic properties and extended π-conjugated systems of phenanthroline and isoquinoline derivatives have positioned them as promising candidates for use in organic electronics. nih.gov These small molecule organic semiconductors are being explored for their potential in creating high-performance, cost-effective electronic devices, including those built on flexible substrates. nih.gov The large, planar structure of compounds like this compound is conducive to charge transfer, a critical property for semiconductor materials. nih.gov
Research into related structures, specifically pyrrolo[1,2-i] nih.govresearchgate.netphenanthrolines, has demonstrated their viability as n-type semiconductors. nih.gov These compounds can be synthesized through methods such as the Huisgen [3+2] dipolar cycloaddition reaction. nih.gov Thin layers of these materials, when subjected to heat treatment, exhibit stable and reproducible electrical and optical properties. nih.gov Studies have shown that these phenanthroline-based semiconductors have thermal activation energies (Ea) in the range of 0.75–0.78 eV and direct optical band gaps (Egod) between 3.13 and 4.11 eV. nih.gov Their high transmittance in the visible and near-infrared spectral ranges further enhances their suitability for optoelectronic applications, such as in thermistors. nih.gov
Furthermore, various phenanthroline derivatives have been successfully synthesized and integrated into organic light-emitting devices (OLEDs) as the electron-transport layer. researchgate.net The inclusion of these materials has been shown to significantly improve device performance, leading to lower operating voltages compared to standard devices. researchgate.net This indicates that phenanthroline-based structures possess favorable electron-transport properties, making them highly efficient for use in solid-state device technology. nih.govresearchgate.net
Table 1: Optoelectronic Properties of Pyrrolo[1,2-i] nih.govresearchgate.netphenanthroline Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Substituent (R) | Thermal Activation Energy (Ea) (eV) | Direct Optical Band Gap (Egod) (eV) |
|---|---|---|---|
| PP/CHN-1 | -Me | 0.78 | 4.11 |
| PP/CHN-2 | -Br | 0.75 | 3.13 |
| PP/CHN-3 | -Cl | 0.75 | 3.23 |
Data sourced from a study on pyrrolo[1,2-i] nih.govresearchgate.netphenanthrolines as organic semiconductors. nih.gov
Mechanistic Studies of Intermolecular Interactions with Biological Macromolecules
The planar, aromatic ring system characteristic of this compound is a key structural feature that governs its interaction with biological macromolecules like DNA and proteins. ontosight.ai These interactions are fundamental to the biological activities exhibited by this class of compounds. ontosight.ainih.gov
DNA Intercalation Mechanisms and Structural Basis
The large, flat aromatic surface of phenanthroisoquinoline and its analogs allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. nih.govontosight.ai This mode of binding is a hallmark of many polycyclic aromatic compounds and is central to their biological effects. nih.gov
Detailed mechanistic studies on phenanthriplatin (B610081), a platinum-based anticancer agent featuring a structurally similar phenanthridine (B189435) ligand, provide significant insight into this process. The binding of phenanthriplatin to DNA is not a single-step event but rather a two-rate process. nih.gov It begins with a rapid and reversible partial intercalation of the large phenanthridine ring into the DNA structure. This initial binding is followed by a much slower, essentially irreversible step where a chloride ligand is substituted, and the platinum atom forms a covalent bond with the N7 atom of a purine (B94841) base. nih.gov The specific cis geometry of phenanthriplatin is crucial for facilitating this irreversible covalent binding, an advantage not shared by its trans-isomer, which only demonstrates the initial, reversible elongation of DNA. nih.gov This highlights that both the size of the aromatic system and the specific stereochemistry of the molecule are critical determinants of the DNA binding mechanism. nih.gov
Further studies with related phenanthroline compounds show they can act as high-affinity binders for specific DNA structures, such as lesion sites containing an extra, unpaired nucleotide. nih.govnih.gov The binding of the cuprous complex of ortho-phenanthroline (B80953) (OP-Cu) to these lesions suggests a stable intercalation event. nih.govnih.gov The location of DNA cleavage induced by this complex is consistent with binding in the minor groove of B-DNA. nih.govnih.gov Additionally, other related compounds, such as certain 1H-benz[de]isoquinoline-1,3-diones, have been found to inhibit DNA synthesis, which further implies a direct interaction with the DNA molecule. nih.gov
Table 2: Kinetic Profile of DNA Binding by Phenanthriplatin and Its Isomer This table is interactive. Explore the data to see the differences in binding mechanisms.
| Compound | DNA Binding Characteristic | Kinetic Profile | Outcome |
|---|---|---|---|
| Phenanthriplatin | Fast, reversible lengthening | τ ≈ 10 s | Partial Intercalation |
| Phenanthriplatin | Slow, irreversible elongation | Reaches equilibrium in ~30 min | Covalent Binding |
| trans-phenanthriplatin | Fast, reversible lengthening only | Not applicable | No irreversible binding |
Data derived from single-molecule studies with optical tweezers. nih.gov
Protein Binding Studies and Inhibition Mechanisms at the Molecular Level
In addition to interacting with DNA, isoquinoline-based compounds are well-known for their ability to bind to a variety of functional proteins, including enzymes and serum albumins. nih.gov This binding is a crucial aspect of their biological function and is driven by a combination of intermolecular forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov The binding affinity of isoquinoline alkaloids to proteins like bovine serum albumin has been measured to be in the order of 10⁴ L/mol. nih.gov
Detailed structure-activity relationship studies provide a molecular-level understanding of these protein-inhibitor interactions. For example, the inhibition of the enzyme phenylethanolamine N-methyltransferase (PNMT) by 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives reveals the importance of specific structural features for potent binding. nih.gov While the parent THIQ compound is an inhibitor, substituting the 3-position of the ring with different chemical groups significantly alters its inhibitory potency (Ki). nih.gov
The introduction of a small methyl group enhances activity, but a larger ethyl group diminishes it, suggesting that the enzyme's active site in this region is sterically constrained. nih.gov However, steric bulk is not the only factor. The potent activity of 3-(hydroxymethyl)-THIQ (Ki = 2.4 µM) compared to the parent THIQ (Ki = 10.3 µM) is attributed to the hydroxyl group's ability to form a specific hydrogen bond with an amino acid residue in the enzyme's active site. nih.gov This demonstrates that targeted interactions can significantly enhance binding affinity and inhibitory function. nih.gov
The principle of targeted inhibition is also evident in the development of isoquinoline-tethered quinazoline (B50416) derivatives as selective inhibitors of the human epidermal growth factor receptor 2 (HER2), a critical target in cancer therapy. nih.gov In these molecules, the isoquinoline moiety was found to be crucial for improving cellular activity and achieving high selectivity for HER2 over the closely related EGFR. nih.gov Representative compounds from this class demonstrated more potent inhibition of HER2 phosphorylation at the cellular level than the established drug lapatinib, showcasing how the isoquinoline scaffold can be optimized for highly specific and potent protein inhibition. nih.gov
Table 3: Inhibitor Potency of 3-Substituted Tetrahydroisoquinoline (THIQ) Analogues against PNMT This table is interactive. Click on the headers to sort the data.
| Compound | Substituent at 3-position | Inhibitor Potency (Ki) (µM) | Key Interaction Feature |
|---|---|---|---|
| THIQ | -H | 10.3 | Baseline |
| 3-Methyl-THIQ | -CH₃ | 4.9 | Enhanced potency |
| 3-Ethyl-THIQ | -CH₂CH₃ | 16.0 | Diminished potency (steric hindrance) |
| 3-(Hydroxymethyl)-THIQ | -CH₂OH | 2.4 | Enhanced potency (H-bonding) |
Data from a study on the delineation of the PNMT active site. nih.gov
Emerging Research Frontiers in Phenanthro 2,3 H Isoquinoline Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of complex aza-PAHs like phenanthro(2,3-h)isoquinoline has traditionally relied on multi-step procedures that often require harsh conditions and produce significant waste. acs.org The current research landscape is shifting towards the development of novel and sustainable synthetic routes that are more efficient, atom-economical, and environmentally benign.
Modern synthetic strategies are increasingly employing green chemistry principles. nih.gov These include the use of microwave-assisted synthesis, which can dramatically reduce reaction times, and solvent-free or mechanochemical methods that minimize the use of hazardous solvents. rsc.orgnih.gov For the construction of the isoquinoline (B145761) core, transition metal-catalyzed reactions, particularly those using rhodium and palladium, have become powerful tools for C-H activation and annulation, allowing for the direct formation of the heterocyclic ring system from simpler precursors. nih.govresearchgate.net Electrochemical methods are also emerging as a sustainable alternative, using electricity to drive reactions and reduce the reliance on chemical oxidants. nih.govnih.gov
Furthermore, the development of one-pot, multi-component reactions is a significant area of advancement. These reactions allow for the assembly of complex molecules like this compound from three or more starting materials in a single reaction vessel, which improves efficiency and reduces waste. ontosight.ai The use of earth-abundant metal catalysts, such as iron, is also being explored to replace more expensive and toxic heavy metals. acs.org
A summary of some modern synthetic approaches relevant to the synthesis of phenanthroisoquinolines and related aza-PAHs is presented below:
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Transition Metal-Catalyzed C-H Activation/Annulation | Utilizes catalysts (e.g., Rh, Pd, Ru) to directly functionalize C-H bonds. researchgate.netrsc.org | High efficiency and regioselectivity, fewer pre-functionalization steps. |
| Electrochemical Synthesis | Employs electricity to drive redox reactions, often in combination with metal catalysts. nih.govnih.gov | Avoids stoichiometric chemical oxidants, mild reaction conditions. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reaction mixtures. rsc.org | Reduced reaction times, increased yields, and cleaner reactions. |
| Mechanochemistry (Ball-Milling) | Reactions are induced by mechanical force in the absence of bulk solvents. nih.gov | Solvent-free, high-yield economy, and simplicity. |
| Multi-Component Reactions | Three or more reactants combine in a single step to form a complex product. ontosight.ai | High atom economy, operational simplicity, and rapid library generation. |
| Photocatalysis | Uses light to initiate chemical reactions, often with a photocatalyst. | Mild reaction conditions and novel reactivity patterns. |
Rational Design of this compound Scaffolds for Specific Electronic or Catalytic Properties
The incorporation of a nitrogen atom into the polycyclic aromatic framework of phenanthrene (B1679779) to form this compound significantly alters its electronic properties, creating opportunities for the rational design of new functional materials. acs.org Researchers are now focusing on synthesizing derivatives of this compound with tailored electronic and catalytic capabilities.
The nitrogen atom introduces a dipole moment and can act as a coordination site for metal ions, making these scaffolds interesting for applications in catalysis and sensor technology. The extended π-system of this compound suggests its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By strategically adding electron-donating or electron-withdrawing groups to the phenanthroisoquinoline core, scientists can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the molecule's optical and electronic properties. nih.gov
For instance, the synthesis of aza-PAHs with specific functional groups can lead to materials with enhanced fluorescence quantum yields or specific responses to analytes, making them suitable for chemosensors. nih.govmdpi.com The design of phenanthroline-based metal-organic frameworks (MOFs) has demonstrated the potential of these nitrogen-containing scaffolds in heterogeneous catalysis, for example, in C-H amination reactions. nih.gov While specific research on this compound in this area is still emerging, the principles established for other aza-PAHs provide a clear roadmap for future investigations.
The following table summarizes how different substituents could be used to tune the properties of a this compound scaffold:
| Substituent Type | Example Groups | Potential Effect on Electronic/Catalytic Properties |
| Electron-Donating Groups | Alkoxy (-OR), Amino (-NR₂) | Increase HOMO energy level, enhance electron density, potential for p-type semiconducting behavior. |
| Electron-Withdrawing Groups | Nitro (-NO₂), Cyano (-CN), Halogens (-F, -Cl) | Lower LUMO energy level, facilitate electron injection, potential for n-type semiconducting behavior. |
| Extended π-Conjugation | Aryl, Thienyl, Pyrenyl groups | Red-shift absorption and emission spectra, improve charge transport properties. nih.govresearchgate.net |
| Metal-Coordinating Ligands | Bipyridine, Terpyridine moieties | Enable formation of metal complexes for catalysis or sensing applications. |
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A deeper understanding of the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Advanced in situ spectroscopic techniques are powerful tools for studying reaction mechanisms in real-time, providing insights into the formation of transient intermediates and the kinetics of different reaction steps. rsc.org
For the synthesis of this compound and other aza-PAHs, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be employed to monitor the consumption of reactants and the formation of products and byproducts. rsc.org These methods can help to identify key reaction intermediates, such as the rhodacyclic intermediates in rhodium-catalyzed C-H activation reactions, providing direct evidence for the proposed catalytic cycle. nih.govnih.gov
While specific in situ spectroscopic studies on the formation of this compound are not yet widely reported, the application of these techniques to related chemical systems is well-established. For example, operando spectroscopy is increasingly used to study molecular catalysts under actual operating conditions, which is highly relevant for the transition metal-catalyzed synthesis of aza-PAHs. rsc.org The data obtained from these studies are invaluable for refining synthetic protocols, improving yields, and minimizing the formation of unwanted side products.
Integration of this compound into Supramolecular Assemblies and Nanostructures
The planar and aromatic nature of this compound makes it an excellent building block for the construction of well-defined supramolecular assemblies and nanostructures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. acs.orgnih.gov The self-assembly of these molecules can lead to the formation of a variety of nanostructures, including nanowires, nanoribbons, and nanosheets, with properties that are distinct from the individual molecules. rsc.org
The nitrogen atom in the isoquinoline moiety can be protonated or coordinated to metal ions, providing a handle to control the self-assembly process through changes in pH or the addition of metal salts. acs.orgnih.gov This responsiveness to external stimuli is a key feature for the development of "smart" materials. Furthermore, the incorporation of chiral side chains onto the this compound scaffold can induce the formation of chiral supramolecular polymers with interesting chiroptical properties, such as circularly polarized luminescence (CPL), which has potential applications in displays and photonics. acs.org
The integration of this compound into larger systems, such as dendrimers or polymers, can lead to materials with enhanced processability and new functionalities. nih.gov These materials are being investigated for applications in organic electronics, sensing, and biomedical fields.
Computational Predictions for Novel this compound Architectures
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in the study of aza-PAHs. rsc.orgnih.gov DFT calculations can be used to predict a wide range of properties for known and hypothetical this compound derivatives, including their geometries, electronic structures, and spectroscopic properties. researchgate.netnih.gov This predictive power allows researchers to screen large numbers of potential molecules for specific applications before embarking on time-consuming and expensive synthetic work.
For example, computational studies can predict the HOMO and LUMO energy levels of different this compound derivatives, providing insights into their potential as organic semiconductors. nih.gov Theoretical calculations can also be used to model the interaction of these molecules with other species, which is important for understanding their biological activity and for designing new catalysts and sensors. rsc.orgnih.gov
Furthermore, computational modeling can shed light on reaction mechanisms by calculating the energies of transition states and intermediates, helping to rationalize experimental observations and guide the development of new synthetic methods. rsc.orgnih.gov As computational methods become more powerful and accurate, they will play an increasingly important role in the discovery and design of novel this compound-based materials with tailored properties.
A DFT study on benzo[h]quinoline (B1196314), an isomer of this compound, has demonstrated the utility of these methods in understanding the properties of the protonated and oxidized forms of these molecules, which is relevant to their metabolic activation and potential biological effects. rsc.orgnih.gov
Q & A
Basic: What are the key fluorescence spectral parameters (excitation/emission wavelengths) for Phenanthro[2,3-h]isoquinoline, and how should experimental setups be optimized?
Phenanthro[2,3-h]isoquinoline exhibits excitation wavelengths (λex) between 300–364 nm and emission (λem) in the 371–467 nm range , depending on solvent polarity and acidity . For optimal measurements:
- Use high-purity solvents (e.g., acetonitrile, trifluoroethanol) to avoid quenching.
- Calibrate fluorometers using standards like quinine sulfate.
- Maintain low analyte concentrations (≤10<sup>−5</sup> M) to prevent self-absorption artifacts.
Reference spectral data from controlled studies (e.g., ) to validate instrument settings.
Basic: How does solvent polarity influence the fluorescence emission intensity ratios of Phenanthro[2,3-h]isoquinoline?
In polar solvents (e.g., DMF, ethanol), the I/III emission intensity ratio decreases due to solvent-solute dipole interactions, which stabilize excited states and alter vibronic transitions. For example:
- In non-polar hexane, Band I (shorter λ) dominates.
- In polar acetonitrile, Band III (longer λ) intensifies, reducing the I/III ratio by ~30% .
Methodological tip : Use a solvent polarity index (e.g., Reichardt’s ET(30)) to correlate emission ratios with solvent properties.
Advanced: Why do conflicting reports exist regarding solvent-dependent emission behavior among structurally similar PANHs?
Not all PANHs exhibit solvent-sensitive emission. For example:
- Phenanthro[2,3-h]isoquinoline shows polarity-dependent I/III ratios, while phenanthro[9,10-g]isoquinoline does not .
Root cause : Variations in nitrogen lone-pair orientation and conjugation with aromatic systems. Computational modeling (e.g., DFT) can predict probe/non-probe behavior by analyzing electron density distributions .
Resolution : Validate solvent effects using PANHs with known probe behavior (e.g., 12-azabenzo[a]pyrene) as internal controls.
Advanced: How can protonation studies of Phenanthro[2,3-h]isoquinoline resolve ambiguities in solvent acidity measurements?
Protonation by acidic solvents (e.g., trifluoroethanol) induces a 60 nm red shift and loss of emission fine structure due to nitrogen lone-pair quenching .
Experimental design :
- Titrate with incremental HClO4 additions to monitor spectral shifts.
- Use NaOH to reverse protonation and confirm reversibility.
- Compare with non-protonatable analogs (e.g., 1-azapyrene) to isolate acidity effects .
Advanced: How can researchers address discrepancies in emission intensity reproducibility for Phenanthro[2,3-h]isoquinoline?
Common pitfalls include:
- Solvent impurities : Trace water or acids alter protonation states. Dry solvents over molecular sieves.
- Oxygen quenching : Degas solutions with N2 before measurement.
- Concentration effects : Aggregation at high concentrations (>10<sup>−4</sup> M) causes excimer formation.
Validation : Replicate experiments in inert atmospheres and cross-check with UV-vis absorption spectra for aggregation signatures .
Advanced: What synthetic strategies optimize the functionalization of Phenanthro[2,3-h]isoquinoline for tailored photophysical properties?
- Substituent effects : Electron-withdrawing groups (e.g., -NO2) redshift emission via conjugation; electron-donating groups (e.g., -NH2) enhance quantum yield .
- Methodology : Use Suzuki-Miyaura coupling for aryl substitutions or silver-catalyzed cyclizations for fused-ring systems .
- Characterization : Validate structural integrity via <sup>1</sup>H-NMR and HRMS, and correlate substituent effects with DFT-predicted redox potentials .
Basic: What are the best practices for analyzing fluorescence data contradictions in PANH studies?
- Control experiments : Include non-probe PANHs (e.g., benzo[a]phenazine) to isolate solvent-specific effects.
- Statistical rigor : Apply ANOVA to emission intensity datasets (e.g., triplicate measurements) to assess significance (p < 0.05) .
- Data normalization : Express intensities relative to a solvent-insensitive internal standard (e.g., 4-azachrysene) .
Advanced: How can Phenanthro[2,3-h]isoquinoline be integrated into frameworks for studying biological or catalytic systems?
- Protonation sensors : Monitor microenvironmental acidity in enzyme active sites via emission shifts.
- Photocatalysis : Pair with electron-deficient substrates (e.g., aryl halides) in EDA complexes for reductive transformations .
- Validation : Cross-reference with electrochemical data (e.g., cyclic voltammetry) to confirm redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
